4,5,6,7-Tetrahydroindene
Overview
Description
4,5,6,7-Tetrahydroindene is a biopharmaceutical intermediate with potential anti-tumor and anti-inflammatory activities .
Synthesis Analysis
The synthesis of a complete series of substituted 4,5,6,7-tetrahydroindenes is reported in the literature . The synthesis involves the methylation of the corresponding cyclopentenones . A sequential catalysis involving olefin cross-metathesis/asymmetric intramolecular Friedel–Crafts alkylation of pyrrole derivatives has also been developed .Molecular Structure Analysis
The molecular formula of this compound is C9H12 . The molecular weight is 120.19 .Chemical Reactions Analysis
This compound has been used in the synthesis of a variety of enantioenriched 4,5,6,7-tetrahydroindoles via olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 205 °C and a density of 0.95 .Scientific Research Applications
Synthesis and Properties
- The synthesis of substituted 4,5,6,7-tetrahydroindenes has been reported, leading to the development of novel ferrocenes and metal complexes. These complexes exhibit more ease of oxidation compared to ferrocene, a characteristic influenced by methyl or alkyl substituents. The study also includes X-ray structures of certain ferrocenes, providing insights into the effects of steric hindrance on molecular structure (Austin et al., 1995).
Isoxazole Synthesis
- Research demonstrates the synthesis of (4,5,6,7-tetrahydroindol-2-yl)alkynes and their cyclization with hydroxylamine to form isoxazoles. The acidity of the reaction mixture influences the selectivity of the isomers formed (Sobenina et al., 2014).
Metallocene Complexes
- The synthesis of ansa-metallocene complexes (M=ZrCl2, TiCl2, YCl, and LuCl) containing the bis(2-methyl-4,5,6,7-tetrahydroinden-yl)dimethylsilane ligand is described, showcasing the application of tetrahydroindene in forming metal complexes with specific stereochemistry (Halterman et al., 2000).
Chemical and Biological Aspects
- A review of the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine analogs, focusing on the synthesis and biological activities of different analogs, underlines the significance of this core in drug development (Sangshetti et al., 2014).
Keto-Enol Tautomerism Study
- The tautomeric equilibria of 4,7-dioxo-4,5,6,7-tetrahydroindoles were investigated, providing valuable information on the influence of solvents on enol-keto equilibria, a crucial aspect in understanding reaction dynamics and molecular stability (Malesani et al., 1979).
Reaction Mechanisms
- A study on the reaction of N-acyl salts of heteroaromatic cations with 4,5,6,7-tetrahydroindole revealed mechanisms leading to 2-substituted tetrahydroindoles, contributing to the understanding of heterocyclic compound synthesis (Nelin et al., 1978).
Polymer Science Application
- The cationic polymerization of tetrahydroindene for the synthesis of high-molecular-weight polymers and hydrogenation to create heat-resistant alicyclic hydrocarbon polymers indicates its potential in advanced polymer science applications (Mizuno et al., 2006).
Future Directions
The future directions of 4,5,6,7-Tetrahydroindene research could involve further exploration of its potential anti-tumor and anti-inflammatory activities . Additionally, its use in the synthesis of a variety of enantioenriched 4,5,6,7-tetrahydroindoles via olefin cross-metathesis/intramolecular Friedel–Crafts alkylation reaction of pyrrole derivatives presents interesting avenues for future research .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3,6H,1-2,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVDFJNXDKTKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473361 | |
Record name | 4,5,6,7-tetrahydroindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-06-9 | |
Record name | 4,5,6,7-tetrahydroindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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